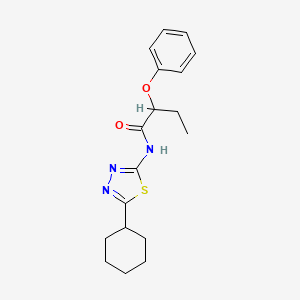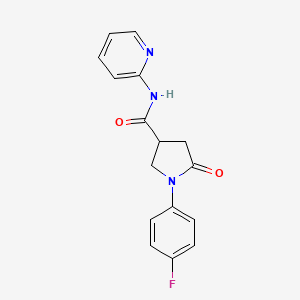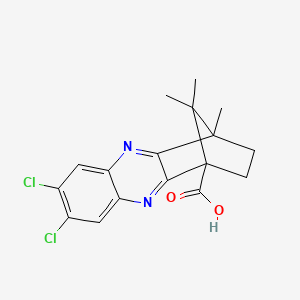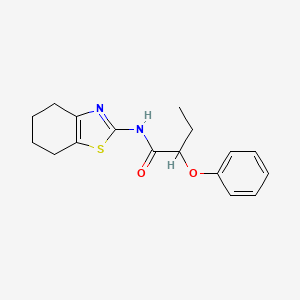![molecular formula C25H29NO4S B4088612 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B4088612.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels , specifically the GIRK1/2 subtypes . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects various physiological processes. GIRK channels play a role in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK1/2 channels by this compound leads to changes in cell excitability, which can have various effects depending on the specific physiological context . For instance, in the context of pain perception, activation of these channels could potentially lead to a decrease in pain sensation .
Análisis Bioquímico
Biochemical Properties
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial for modulating cellular excitability and signal transduction pathways. The compound’s ability to activate GIRK channels suggests its potential as a therapeutic agent for conditions related to abnormal cellular excitability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The activation of GIRK channels by this compound leads to hyperpolarization of the cell membrane, which can reduce neuronal excitability and inhibit neurotransmitter release . This modulation of cellular excitability has implications for the treatment of neurological disorders such as epilepsy and anxiety.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with GIRK channels. The compound binds to the GIRK1/2 channel complex, leading to its activation and subsequent hyperpolarization of the cell membrane . This activation is mediated by the interaction of the compound with specific binding sites on the channel, which induces conformational changes that enhance channel opening. Additionally, the compound may influence gene expression by modulating transcription factors involved in the regulation of GIRK channel expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods Long-term studies have shown that the compound maintains its ability to activate GIRK channels and modulate cellular excitability, suggesting its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels and modulates cellular excitability without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including disruptions in cellular metabolism and potential neurotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which facilitate its biotransformation into active and inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and accumulates in tissues with high expression of these transporters . This selective distribution can influence the compound’s therapeutic effects and potential side effects. Additionally, the compound’s interaction with binding proteins can affect its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with GIRK channels . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific membrane regions. The compound’s activity is dependent on its proper localization, as mislocalization can impair its ability to modulate cellular excitability and signal transduction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfone Group: The sulfone group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Benzyl Group: This step involves nucleophilic substitution reactions where the benzyl group is introduced using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfone group to a sulfide or sulfoxide.
Substitution: The benzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the sulfone group and have been studied for their activity as potassium channel activators.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-nitrophenoxy)-N-[4-(propan-2-yl)benzyl]acetamide: This compound has a similar core structure but with different substituents.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-N-[4-(propan-2-yl)benzyl]-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran ring, a sulfone group, and a benzyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,5-dimethyl-N-[(4-propan-2-ylphenyl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S/c1-16(2)20-8-6-19(7-9-20)14-26(21-11-12-31(28,29)15-21)25(27)24-18(4)22-13-17(3)5-10-23(22)30-24/h5-10,13,16,21H,11-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPARNKMLCWCYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)C(C)C)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylphenyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4088543.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B4088547.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenoxybutanamide](/img/structure/B4088548.png)

![N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)sulfonyl]prolinamide](/img/structure/B4088564.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4088581.png)
![ethyl 1-{N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4088589.png)
![5-(3-methoxyphenyl)-7-(3-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4088597.png)

![2-[[4-[(3-Methoxybenzoyl)amino]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B4088608.png)

![methyl 2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B4088619.png)
![1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B4088624.png)
